molecular formula C10H13Cl2N3O B8778523 [1-(3,6-Dichloro-pyridazin-4-YL)-piperidin-4-YL]-methanol

[1-(3,6-Dichloro-pyridazin-4-YL)-piperidin-4-YL]-methanol

Cat. No. B8778523
M. Wt: 262.13 g/mol
InChI Key: PTTCJCNTNOGYBG-UHFFFAOYSA-N
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Patent
US08957073B2

Procedure details

To a solution of 3,4,6-trichloro-pyridazine (59) (364 mg, 2 mmol) and piperidin-4-yl-methanol (35) (253 mg, 2.2 mmol) in DMSO (5 mL) was added Et3N (404 mg, 4 mmol). The reaction mixture was stirred at 100° C. overnight. The reaction mixture was diluted with water, extracted with EtOAc (30 mL×3). The combined organic extracts were washed with water (30 mL) and brine (30 mL), dried over Na2SO4 and filtered. The filtrate was evaporated in vacuo and the residue was purified by flash column chromatography on silica gel to give [1-(3,6-dichloro-pyridazin-4-yl)-piperidin-4-yl]-methanol (60) (292.3 mg, 1.12 mmol, yield 75.99%).
Quantity
364 mg
Type
reactant
Reaction Step One
Quantity
253 mg
Type
reactant
Reaction Step One
Name
Quantity
404 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5]([Cl:9])=[CH:6][C:7]=1Cl.[NH:10]1[CH2:15][CH2:14][CH:13]([CH2:16][OH:17])[CH2:12][CH2:11]1.CCN(CC)CC>CS(C)=O.O>[Cl:1][C:2]1[N:3]=[N:4][C:5]([Cl:9])=[CH:6][C:7]=1[N:10]1[CH2:15][CH2:14][CH:13]([CH2:16][OH:17])[CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
364 mg
Type
reactant
Smiles
ClC=1N=NC(=CC1Cl)Cl
Name
Quantity
253 mg
Type
reactant
Smiles
N1CCC(CC1)CO
Name
Quantity
404 mg
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 100° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (30 mL×3)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (30 mL) and brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1N=NC(=CC1N1CCC(CC1)CO)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.12 mmol
AMOUNT: MASS 292.3 mg
YIELD: PERCENTYIELD 75.99%
YIELD: CALCULATEDPERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.